![molecular formula C10H13N5O5 B1215949 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One CAS No. 29851-57-8](/img/structure/B1215949.png)

6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

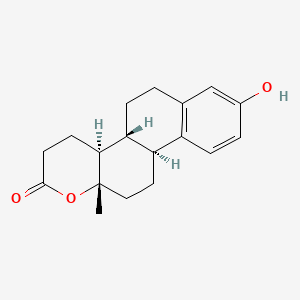

This compound, also known as Xanthosine, is a purine nucleoside. It has a molecular formula of C10H12N4O6 . It plays a role as a metabolite in various organisms, including Saccharomyces cerevisiae, humans, Escherichia coli, and mice . It is functionally related to guanosine .

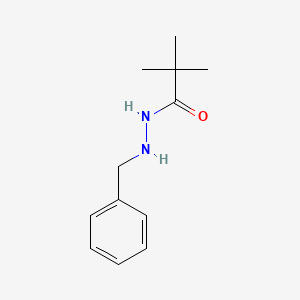

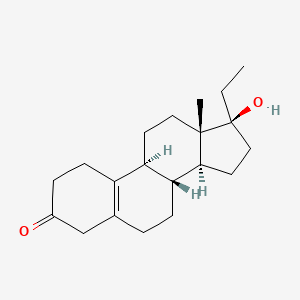

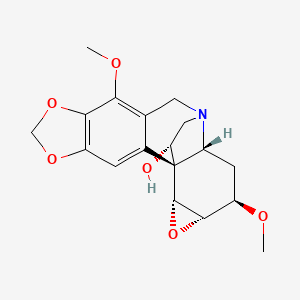

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the molecule isInChI=1S/C10H12N4O6/c15-1-3-5 (16)6 (17)9 (20-3)14-2-11-4-7 (14)12-10 (19)13-8 (4)18/h2-3,5-6,9,15-17H,1H2, (H2,12,13,18,19)/t3-,5-,6-,9+/m1/s1 . The Canonical SMILES representation is C1=NC2=C (N1C3C (C (C (O3)CO)O)O)NC (=O)NC2=O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.23 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 284.07568412 g/mol and the Monoisotopic Mass is also 284.07568412 g/mol . The Topological Polar Surface Area is 146 Ų .Scientific Research Applications

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is utilized to study enzyme inhibition mechanisms. It can act as an analog to adenosine or guanosine, allowing researchers to investigate the binding efficiency and specificity of enzymes that interact with these nucleosides. For instance, it can be used to assess the inhibition of NAD kinases, which are pivotal in the biosynthesis of NADP(H) – a crucial cofactor in anabolic reactions .

Molecular Biology: Nucleic Acid Research

In molecular biology, this compound is instrumental in the study of nucleic acid structures and functions. It can be incorporated into oligonucleotides for the purpose of X-ray crystallography or NMR spectroscopy, aiding in the elucidation of three-dimensional structures of DNA or RNA strands. This is essential for understanding the molecular basis of genetic diseases and the development of gene therapies .

Mechanism of Action

Target of Action

The primary target of this compound is associated with the NAD kinase 1 from Listeria monocytogenes . This enzyme plays a crucial role in the regulation of NADP levels, which are essential for various biochemical reactions.

Mode of Action

It is believed to interact with its target enzyme, possibly influencing its activity and thus altering the balance of nadp levels within the cell .

Biochemical Pathways

The compound likely affects the biochemical pathways involving NADP. NADP is a coenzyme that is involved in various biochemical reactions, including those in the pentose phosphate pathway and lipid metabolism. Changes in NADP levels can therefore have significant downstream effects on these pathways .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with its target and the subsequent changes in NADP levels. This could potentially influence various cellular processes, including energy metabolism and redox reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target, thereby affecting its overall effectiveness .

properties

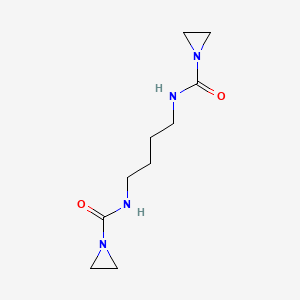

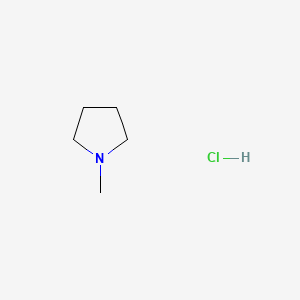

| { "Design of the Synthesis Pathway": "The synthesis of compound '6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One' can be achieved through a series of reactions involving starting materials that contain functional groups that can be manipulated and transformed into the desired product. The synthesis pathway involves the protection of specific functional groups, followed by the introduction of new functional groups, and finally, the deprotection of the protected functional groups to yield the final product.", "Starting Materials": ["Adenosine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Tetrahydrofuran", "Triethylamine", "Dicyclohexylcarbodiimide", "N,N-Dimethylformamide", "Pyridine", "1,2-Diaminoethane", "Sodium borohydride", "Chloroacetyl chloride"], "Reaction": ["Adenosine is protected at the 2' and 3' positions with acetic anhydride and pyridine to yield 2',3'-diacetyladenosine", "2',3'-diacetyladenosine is treated with hydrogen peroxide and sodium hydroxide to yield 2',3'-dihydroxyadenosine", "2',3'-dihydroxyadenosine is protected at the 5' position with chloroacetyl chloride and triethylamine to yield 5'-chloroacetyl-2',3'-dihydroxyadenosine", "5'-chloroacetyl-2',3'-dihydroxyadenosine is reacted with 1,2-diaminoethane and sodium borohydride to yield 5'-aminoethyl-2',3'-dihydroxyadenosine", "5'-aminoethyl-2',3'-dihydroxyadenosine is reacted with dicyclohexylcarbodiimide and N,N-dimethylformamide to yield 5'-aminoethyl-2',3'-di-N,N-dimethylformamidoadenosine", "5'-aminoethyl-2',3'-di-N,N-dimethylformamidoadenosine is reacted with tetrahydrofuran and trifluoroacetic acid to yield 6-azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one", "The protected functional groups are then deprotected using appropriate reagents to yield the final product"] } | |

CAS RN |

29851-57-8 |

Product Name |

6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One |

Molecular Formula |

C10H13N5O5 |

Molecular Weight |

283.24 g/mol |

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

UEHOMUNTZPIBIL-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |

synonyms |

8-hydroxyadenosine 8-OH-A 8-oxoadenosine 8-oxoAdo |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.